(3-(Naphthalen-1-yl)phenyl)boronic acid

概要

説明

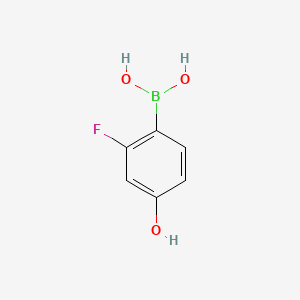

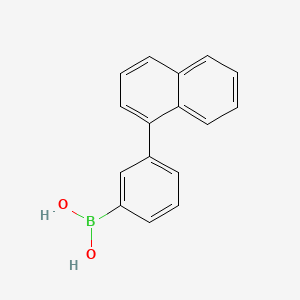

“(3-(Naphthalen-1-yl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are used as building blocks and synthetic intermediates . This particular compound has a naphthalene ring attached to a phenyl ring, which is further attached to a boronic acid group .

Molecular Structure Analysis

The molecular structure of “(3-(Naphthalen-1-yl)phenyl)boronic acid” consists of a naphthalene group and a phenyl group, with all atoms located in one plane, and all boronic acid atoms in another. The dihedral angles between these planes are around 40 degrees .

科学的研究の応用

Photochromic Materials

(3-(Naphthalen-1-yl)phenyl)boronic acid: has been utilized in the synthesis of photochromic materials . These materials change color when exposed to light, making them useful in various photonic devices such as erasable memory media, photooptical switch components, and displays. The compound’s structure allows for excellent photochromic response, good colorability, and rapid color fading rate, which are essential properties for these applications.

Sensing Applications

Boronic acids, including 3-(1-naphthyl)phenylboronic acid , are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is the cornerstone of various sensing applications, ranging from homogeneous assays to heterogeneous detection, both at the interface of the sensing material and within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to interact with diols also extends to biological labelling and protein manipulation . It can be used for the modification of proteins, which is crucial in understanding protein functions and interactions in biological systems.

Development of Therapeutics

3-(1-naphthyl)phenylboronic acid: plays a role in the development of therapeutics . Its interaction with biological molecules can be harnessed to create new drugs or drug delivery systems, particularly those targeting glycated molecules or involved in the controlled release of insulin.

Fluorescent Tools for Antibody Tethering

The compound has been incorporated into the synthesis of modular and functional dyes, such as PBA-BODIPY dyes . These dyes are used for tethering the glycan domain of antibodies, providing a fluorescent tool for bioanalytical applications.

Reactive Extraction in Separation Technologies

Reactive extraction is another area where 3-(1-naphthyl)phenylboronic acid finds application . It is particularly useful in separating low concentration products based on the boron affinity function, which is beneficial in identifying molecules with dihydroxy groups.

作用機序

Target of Action

(3-(Naphthalen-1-yl)phenyl)boronic acid, also known as 3-(1-naphthyl)phenylboronic acid, is a boronic acid derivativeBoronic acids are known to be used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with various organic compounds in a chemical reaction.

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a reagent, contributing to the formation of carbon-carbon bonds. This process is facilitated by a palladium catalyst and a base, resulting in the coupling of the boronic acid with an organic halide .

Biochemical Pathways

It’s known that boronic acids, including this compound, play a crucial role in the suzuki-miyaura coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that this compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

As a boronic acid, this compound is likely to contribute to the formation of carbon-carbon bonds in suzuki-miyaura coupling reactions . This can result in the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized.

Action Environment

The action, efficacy, and stability of (3-(Naphthalen-1-yl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .

将来の方向性

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids, including “(3-(Naphthalen-1-yl)phenyl)boronic acid”.

特性

IUPAC Name |

(3-naphthalen-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYUCJLQZCNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730482 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Naphthalen-1-yl)phenyl)boronic acid | |

CAS RN |

881913-20-8 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)

![Triazole-[13C2,15N2]](/img/structure/B591557.png)

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)